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Methyl2-acetyl-6-

(benzyloxy)benzoate

Cat. No.: B14040304

Get Quote

Before deploying any intermediate in a multi-step synthetic campaign, rigorous

physicochemical profiling is mandatory. The structural integrity of Methyl 2-acetyl-6-

(benzyloxy)benzoate relies on three functional groups attached to a central benzene ring: a

methyl ester at position 1, an acetyl group at position 2, and a benzyloxy ether at position 6.

By mapping the atomic composition, we derive the chemical formula C17H16O4[1]. The exact

molecular weight is calculated based on standard atomic weights:

Carbon (C): 17 atoms × 12.011 g/mol = 204.187 g/mol

Hydrogen (H): 16 atoms × 1.008 g/mol = 16.128 g/mol

Oxygen (O): 4 atoms × 15.999 g/mol = 63.996 g/mol

This yields a molar mass of 284.31 g/mol [2][3].

Table 1: Key Physicochemical Properties of C17H16O4
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Property Value Analytical Significance

Molecular Formula C17H16O4
Defines isotopic distribution

patterns in MS.

Molecular Weight 284.31 g/mol
Standard reference for

stoichiometric calculations.

Monoisotopic Exact Mass 284.104859 Da

Critical for High-Resolution

Mass Spectrometry (HRMS)

validation.

Hydrogen Bond Donors 0

Indicates lack of free

hydroxyl/amine groups,

confirming complete

protection.

Hydrogen Bond Acceptors 4

Influences solubility and

chromatographic retention

times (e.g., normal-phase

silica).

Analytical Methodologies for Molecular Weight
Verification
To ensure a self-validating experimental system, the theoretical molecular weight must be

empirically confirmed using orthogonal analytical techniques.

High-Resolution Mass Spectrometry (HRMS) Using Electrospray Ionization Time-of-Flight (ESI-

TOF) mass spectrometry is the gold standard for exact mass verification. Because MABB lacks

basic amine groups but contains multiple oxygen atoms, it readily coordinates with protons and

sodium ions in the ESI source.

Expected Adducts: The analyst should calibrate the instrument to detect the protonated

molecule [M+H]+ at m/z 285.1127 and the sodium adduct [M+Na]+ at m/z 307.0946[4].

Causality: Observing the exact mass within a <5 ppm error margin definitively rules out

isobaric impurities or incomplete reactions (such as the unbenzylated precursor, which would
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appear at m/z 195.0657).

Nuclear Magnetic Resonance (NMR) Spectroscopy While HRMS confirms the molecular

weight, 1H and 13C NMR confirm the regiochemistry.

Causality: A common pitfall in phenoxide alkylation is competing C-alkylation. The successful

O-benzylation is self-validated in the 1H NMR spectrum by the appearance of a sharp singlet

integrating to 2H at approximately δ 5.1–5.3 ppm, corresponding to the benzylic methylene

protons (–O–CH2–Ph). The absence of unexpected aliphatic multiplets ensures that C-

benzylation did not occur[5].

Synthetic Workflow: Selective O-Benzylation
The synthesis of MABB typically proceeds via the selective O-benzylation of its phenolic

precursor, Methyl 2-acetyl-6-hydroxybenzoate. The protocol below is engineered to maximize

yield while preventing side reactions.

Step-by-Step Protocol:

Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve Methyl 2-acetyl-6-

hydroxybenzoate (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) to achieve a

0.2 M concentration.

Base Addition: Add anhydrous Potassium Carbonate (K2CO3) (1.5 to 2.0 equivalents) to the

solution and stir at 0 °C for 15 minutes[6].

Causality: K2CO3 is specifically chosen over stronger bases like Sodium Hydride (NaH).

The phenol is sufficiently acidic (pKa ~10) to be deprotonated by K2CO3. A stronger base

or aqueous conditions could trigger the unwanted saponification (hydrolysis) of the methyl

ester at position 1.

Alkylation: Add Benzyl Bromide (BnBr) (1.2 equivalents) dropwise via a syringe.

Causality: DMF is a polar aprotic solvent. It solvates the potassium cation but leaves the

phenoxide anion relatively "naked" and highly nucleophilic, driving the SN2 substitution

with the electrophilic benzyl bromide to rapid completion[5].
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Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 4–6

hours. Monitor via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 4:1) until the starting

material is consumed.

Workup: Quench the reaction with ice-cold distilled water. Extract the aqueous layer three

times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove

residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Purification: Purify the crude residue via flash column chromatography on silica gel to yield

pure Methyl 2-acetyl-6-(benzyloxy)benzoate.
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Caption: Synthetic workflow from phenolic precursor to final API via O-benzylation.
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Downstream Applications in Drug Development
In pharmaceutical development, MABB is rarely the final Active Pharmaceutical Ingredient

(API). Instead, its 284.31 g/mol framework serves as a stable, orthogonally protected scaffold.

The acetyl group at position 2 can undergo aldol condensations with benzaldehydes to form

chalcones, which are subsequently cyclized into flavonoids.

Once the core skeleton is constructed, the benzyl ether at position 6 is cleaved (typically via

catalytic hydrogenation using Pd/C and H2) to reveal a free hydroxyl group. This unmasked

phenol is critical for binding interactions within the active sites of target proteins. For example,

synthetic flavonoids derived from this pathway are potent inhibitors of the PI3K/AKT signaling

cascade, a pathway frequently hyperactivated in oncology.
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Caption: Inhibition of the PI3K/AKT signaling pathway by the MABB-derived API.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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